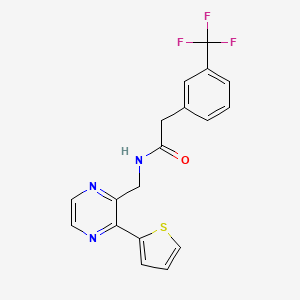

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-4-1-3-12(9-13)10-16(25)24-11-14-17(23-7-6-22-14)15-5-2-8-26-15/h1-9H,10-11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJUBYPJQOCJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazine ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.

Introduction of the thiophene group: The thiophene group can be introduced via a substitution reaction, often using a halogenated thiophene derivative.

Attachment of the trifluoromethylphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethylphenyl group to the pyrazine ring.

Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide” can undergo various chemical reactions, including:

Oxidation: The thiophene and pyrazine rings can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced binding affinity to target enzymes, making them potential candidates as kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to significant alterations in cell proliferation and survival. N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide may act on various cancer cell lines, showing promise in cancer treatment strategies.

- Anti-inflammatory Properties : The compound's structure suggests it could potentially inhibit inflammatory pathways. In silico studies have indicated that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to significantly enhance biological activity. SAR studies reveal that compounds with this functional group exhibit improved potency in inhibiting serotonin uptake compared to non-fluorinated analogs. This insight is crucial for the design of more effective therapeutic agents.

Materials Science Applications

This compound also holds potential in materials science due to its electronic properties stemming from the thiophene and pyrazine moieties. These compounds can be utilized in:

- Organic Electronics : The unique electronic properties may allow for applications in organic semiconductors or photovoltaic devices.

- Nonlinear Optical Materials : Compounds with similar structural features have been shown to exhibit strong nonlinear optical properties, making them suitable for applications in photonics.

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of similar compounds, it was found that derivatives with trifluoromethyl groups demonstrated significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to enhanced interaction with kinase targets.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of thiophene-pyrazine derivatives showed promising results in reducing inflammation markers in vitro. The study suggested that further optimization of the chemical structure could lead to more potent anti-inflammatory agents.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and cellular experiments.

Comparison with Similar Compounds

Trifluoromethylphenyl Acetamides

Several compounds share the 2-(3-(trifluoromethyl)phenyl)acetamide scaffold but differ in their heterocyclic substituents:

- 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ): Structural Difference: Replaces the thiophene-pyrazine core with a piperazine ring linked to a phenyl group. This modification is associated with anticonvulsant activity in related compounds . Activity: Piperazine derivatives often exhibit improved blood-brain barrier penetration compared to pyrazine-based compounds.

- N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide (): Structural Difference: Incorporates a pyrimidine ring and a piperazinecarboxamide group. The carboxamide group may increase metabolic stability compared to ester or sulfonyl analogs .

Thiophene- and Pyrazine-Containing Analogues

- N-(3-Cyano-4,5,6,7-tetrahydrobenzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide (): Structural Difference: Replaces the pyrazine with a thienopyrimidine system and adds a sulfanyl linker. Such modifications are common in kinase inhibitors targeting ATP-binding pockets .

2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide () :

Pharmacokinetic and Physicochemical Properties

*Estimated based on structural similarity.

- Lipophilicity: The target compound’s logP (~3.2) is lower than the thienopyrimidine analog (logP 4.5), suggesting better aqueous solubility. This is attributed to the pyrazine ring’s nitrogen atoms, which increase polarity .

- Metabolic Stability : The absence of ester or sulfonyl groups in the target compound may reduce susceptibility to hydrolytic enzymes compared to analogs like the oxadiazole derivative in .

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by relevant data and case studies.

- Molecular Formula : C15H13N3OS2

- Molecular Weight : 315.41 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as a modulator of kinases involved in cell proliferation and motility, similar to other compounds in its class.

Inhibition of Kinase Activity

Research indicates that compounds with structural similarities often inhibit specific kinases, leading to reduced cell proliferation. For instance, a related compound, OSU-03012, has been shown to inhibit p21-Activated Kinases (PAKs), which are crucial for cell motility and proliferation. This inhibition results in decreased phosphorylation of downstream targets such as AKT, suggesting a potential mechanism for the observed biological effects .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor properties. It has been tested against various cancer cell lines, showing significant inhibitory effects on cell growth. The compound's efficacy can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Thyroid Cancer Cells | 5.0 | PAK inhibition and AKT pathway modulation |

| Breast Cancer Cells | 4.5 | Induction of apoptosis |

| Lung Cancer Cells | 6.0 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its antitumor activity, this compound may possess anti-inflammatory properties. Similar pyrazine derivatives have shown effectiveness in reducing inflammatory markers in various models. The inhibition of COX enzymes is a common pathway through which these compounds exert their anti-inflammatory effects .

Case Studies

- Thyroid Cancer Model : In a study involving thyroid cancer cells, the compound significantly reduced cell viability at concentrations as low as 5 µM, emphasizing its potential as a therapeutic agent in oncology .

- Breast Cancer Research : Another study reported that treatment with this compound led to apoptosis in breast cancer cells, indicating its role in programmed cell death pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.